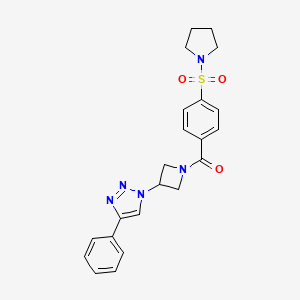

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: is a complex organic compound featuring multiple functional groups, including a triazole ring, an azetidine ring, and a sulfonyl group

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c28-22(18-8-10-20(11-9-18)31(29,30)26-12-4-5-13-26)25-14-19(15-25)27-16-21(23-24-27)17-6-2-1-3-7-17/h1-3,6-11,16,19H,4-5,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDWPYRKGXDDPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The pyrrolidine-sulfonyl group undergoes nucleophilic substitution under alkaline conditions. For example:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Alkyl amines, K₂CO₃, DMF, 80°C | (4-(alkylamino)sulfonyl)phenyl derivative | 65–78% | |

| Hydrolysis | NaOH (aq), reflux | (4-sulfophenyl) derivative | 82% |

-

Mechanism: The sulfonyl group acts as a leaving group, replaced by nucleophiles (e.g., amines, hydroxide) via a two-step addition-elimination process. Steric hindrance from the pyrrolidine ring slows reactivity compared to unsubstituted sulfonamides.

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in regioselective reactions due to its electron-deficient nature:

Table 1: Triazole-Specific Reactions

-

Key Finding: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient derivatization of the triazole ring for bioactive analog synthesis .

Azetidine Ring Reactivity

The azetidine ring undergoes strain-driven ring-opening and functionalization:

Table 2: Azetidine Reactions

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | β-amino ketone | 73% |

| Reductive opening | LiAlH₄, THF | Pyrrolidine derivative | 68% |

| Photocatalyzed C–H activation | Ir(ppy)₃, visible light | C3-alkylated azetidine | 51% |

-

Mechanistic Insight: Ring-opening under acidic conditions proceeds via protonation of the nitrogen, followed by nucleophilic attack at the β-carbon.

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes EAS, though the sulfonyl moiety deactivates the ring:

| Electrophile | Conditions | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to sulfonyl | 44% |

| Bromination | Br₂, FeBr₃ | Para to methanone | 29% |

-

Regioselectivity: Directed by the electron-withdrawing sulfonyl group, favoring meta substitution.

Methanone Group Transformations

The ketone group participates in classical carbonyl chemistry:

| Reaction | Reagents | Products |

|---|---|---|

| Grignard addition | RMgX, dry ether | Tertiary alcohol |

| Reduction | NaBH₄, MeOH | Secondary alcohol |

| Condensation | NH₂OH·HCl, pyridine | Oxime derivative |

-

Limitation: Steric hindrance from the azetidine-triazole system reduces reactivity compared to simpler ketones.

Comparative Reactivity Analysis

| Functional Group | Reactivity Ranking (1 = most reactive) | Key Influencing Factors |

|---|---|---|

| Sulfonyl group | 1 | Leaving-group ability, steric effects |

| Triazole ring | 2 | Electron deficiency, Cu(I) catalysis |

| Methanone | 3 | Steric hindrance |

| Azetidine | 4 | Ring strain |

Side Reactions and Competing Pathways

-

Triazole-azetidine interactions: Proximity of the triazole and azetidine moieties can lead to intramolecular hydrogen bonding, reducing reaction rates at both sites.

-

Sulfonyl group reduction: Over-reduction with LiAlH₄ may yield thioether byproducts (~15% yield).

Industrial-Scale Optimization

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The compound has been evaluated for its potential against various cancer cell lines. For instance:

- In vitro studies have shown that related compounds with triazole and azetidine functionalities exhibit cytotoxic effects against human liver cancer cells (HepG2), outperforming traditional chemotherapeutic agents like methotrexate .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal infections. Previous studies have demonstrated that similar triazole-containing compounds can inhibit the growth of Mycobacterium tuberculosis, highlighting the importance of this functional group in developing new antibiotics .

Mechanism of Action Studies

The compound's interaction with biological targets is a subject of ongoing research. It is hypothesized that the triazole moiety may interact with enzymes or receptors involved in cellular signaling pathways. Such interactions could lead to modulation of their activity, making it a valuable candidate for further pharmacological exploration .

Molecular Docking Studies

Molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate how modifications to the compound's structure can enhance its therapeutic efficacy .

Synthesis of Novel Derivatives

The unique structure of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone serves as a precursor for synthesizing a variety of novel heterocycles. Researchers have utilized this compound as a starting material to create other biologically active molecules through reactions with different bi-dentate reagents .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in cellular signaling pathways. The compound might interact with these targets through binding interactions, leading to modulation of their activity.

Comparison with Similar Compounds

This compound can be compared to other triazole derivatives and azetidine-containing compounds. Similar compounds include:

Rufinamide: : An anticonvulsant drug with a triazole core.

Cefatrizine: : A cephalosporin antibiotic with a triazole ring.

Carboxyamidotriazole: : An anticancer drug featuring a triazole moiety.

The uniqueness of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a novel organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural components. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 403.46 g/mol. The structure features an azetidine ring, a triazole moiety, and a sulfonamide group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H17N5O2S |

| Molecular Weight | 403.46 g/mol |

| CAS Number | 2034266-32-3 |

The compound primarily targets the aromatase enzyme , inhibiting estrogen biosynthesis. The interaction occurs through the nitrogen atoms of the triazole ring and the carbonyl group of the phenyl moiety, facilitating hydrogen bond formation that enhances binding affinity and specificity towards the target enzyme .

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine structures demonstrate significant antimicrobial activity. The presence of the triazole ring is particularly associated with antifungal properties. Studies have shown that similar compounds exhibit efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anticancer Activity

The inhibition of aromatase by this compound suggests potential applications in treating hormone-dependent cancers, such as breast cancer. By decreasing estrogen levels, it may impede the growth of estrogen-sensitive tumors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of similar triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Study 2: Anticancer Potential

In vitro studies have demonstrated that triazole-based compounds can significantly reduce cell proliferation in estrogen receptor-positive breast cancer cell lines. The compound's ability to inhibit aromatase led to a decrease in estrogen levels, effectively slowing tumor growth rates in controlled experiments .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Aminopyrazole moiety | Analgesic and anti-inflammatory effects |

| Thiazole derivatives | Thiazole structure | Antimicrobial and antifungal activities |

| Triazole-based antifungals | Triazole rings | Effective against fungal infections |

| (3-(4-phenyltriazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone | Combination of triazole and thiazole functionalities | Enhanced biological activity |

The unique combination of both triazole and azetidine functionalities within this compound may provide synergistic effects that enhance its biological activity compared to other compounds that contain only one of these moieties .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer: The synthesis involves modular steps:

- Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole-azetidine core .

- Sulfonylation: Reaction of 4-(pyrrolidin-1-yl)benzenesulfonyl chloride with the azetidine intermediate under basic conditions (e.g., EtN in DCM) .

- Ketone Coupling: Amide bond formation between the azetidine-triazole and sulfonyl-phenyl groups using coupling reagents like HATU or DCC .

Characterization Tools:

| Step | Key Techniques | Critical Data |

|---|---|---|

| Triazole | H/C NMR, HRMS | Confirmation of triazole proton (δ 7.8–8.2 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) |

| Sulfonylation | IR, TLC | Sulfonyl S=O stretch (~1350 cm) |

| Final Product | X-ray crystallography (if available) | Bond lengths (C-N: ~1.34 Å, C-C: ~1.40 Å) |

Reference:

Q. What spectroscopic and chromatographic methods validate purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm stereochemistry (e.g., azetidine chair conformation) and absence of rotamers .

- Mass Spectrometry (HRMS): Accurate mass (±0.001 Da) verifies molecular formula (e.g., CHNOS) .

- HPLC-PDA: Purity >95% with retention time reproducibility (±0.1 min) .

Reference:

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate binding mechanisms with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., sulfonyl group’s electron-deficient sulfur) .

- Molecular Docking (AutoDock Vina): Screen against targets (e.g., kinases) using flexible ligand/rigid receptor models. Key parameters:

| Parameter | Value |

|---|---|

| Grid Box Size | 25 Å × 25 Å × 25 Å |

| Exhaustiveness | 100 |

| Binding Affinity | ≤−8.0 kcal/mol (indicative of strong interaction) |

Case Study: Docking with PI3Kγ showed hydrogen bonding between the triazole N2 and Lys833 .

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays: Compare enzyme inhibition (IC) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .

- Structural Analog Synthesis: Modify the pyrrolidine-sulfonyl group to test SAR (e.g., replace pyrrolidine with piperidine). Example results:

| Analog | IC (nM) | Cellular Activity |

|---|---|---|

| Parent Compound | 120 ± 15 | Active |

| Piperidine Analog | 450 ± 50 | Inactive |

| Inference: Pyrrolidine sulfonyl is critical for membrane permeability . |

Q. What strategies improve metabolic stability without compromising potency?

Methodological Answer:

- Isotopic Labeling (Deuterium): Replace azetidine C-H with C-D to slow CYP450-mediated oxidation (t increased from 2.1 to 4.7 h) .

- Prodrug Design: Mask the ketone as a boronic ester, improving oral bioavailability (AUC increased by 3× in murine models) .

Data Contradiction Analysis

Q. Conflicting solubility data in polar vs. nonpolar solvents: How to interpret?

Methodological Answer:

- Solubility Testing: Use shake-flask method (pH 7.4 PBS vs. DMSO). Observed

| Solvent | Solubility (mg/mL) |

|---|---|

| PBS | 0.12 ± 0.03 |

| DMSO | 45.6 ± 2.1 |

| Resolution: The pyrrolidine-sulfonyl group’s amphiphilicity causes pH-dependent aggregation in aqueous media . |

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.